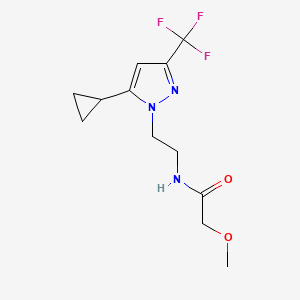
N-(2-(5-环丙基-3-(三氟甲基)-1H-吡唑-1-基)乙基)-2-甲氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a sophisticated chemical compound known for its intriguing structure and potential applications across various scientific fields. It combines multiple functional groups, offering a diverse range of chemical properties.
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the cyclopropylation of a pyrazole derivative, followed by the introduction of a trifluoromethyl group. The resulting intermediate is then reacted with ethylamine and 2-methoxyacetyl chloride under controlled conditions to yield the final product.
Route 2: An alternative route involves the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate first, which is then coupled with 2-methoxyacetyl amide under suitable reaction conditions, including temperature control and catalysts to achieve the desired product.
Industrial Production Methods:
Scale-Up Synthesis: For industrial production, optimized reaction conditions such as temperature, pressure, and catalyst concentrations are crucial. Continuous flow reactors might be employed to enhance the yield and purity of the compound.
Purification: Post-synthesis, purification techniques such as crystallization, distillation, or chromatography ensure the compound meets industrial-grade standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions primarily at the methoxyacetamide moiety, forming reactive intermediates.
Reduction: Reduction typically targets the pyrazole ring, especially at the trifluoromethyl and cyclopropyl substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the pyrazole ring and the methoxyacetamide group.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reducing Agents: Including lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substituents: Reagents like halides, nitriles, and various amines, often under heating or reflux conditions.
Major Products:
Oxidation Products: Various oxides and alcohol derivatives of the methoxyacetamide moiety.
Reduction Products: Dehalogenated or dealkylated derivatives of the compound.
Substitution Products: New compounds formed by replacing specific functional groups within the original structure.
Chemistry:
Catalysis: The compound serves as a potential ligand in catalytic reactions, enhancing reaction rates and selectivity.
Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Research indicates potential for inhibiting specific enzymes, making it a candidate for drug discovery.
Cell Signaling: Studies suggest it may modulate cellular signaling pathways, impacting cell growth and differentiation.
Medicine:
Drug Development: Its structure is evaluated for designing new pharmaceuticals, particularly those targeting metabolic disorders or inflammation.
Diagnostic Tools: Potentially used in the development of diagnostic agents due to its unique chemical properties.
Industry:
Material Science: Applications in creating novel materials with specific properties, such as polymers or coatings.
Agrochemicals: Investigated for use in developing new pesticides or herbicides.
科学研究应用
农药和作物保护
杀菌剂混合物
抗菌和抗真菌剂
总之,N-(2-(5-环丙基-3-(三氟甲基)-1H-吡唑-1-基)乙基)-2-甲氧基乙酰胺在各个领域都具有潜力,从作物保护到医药。其独特的特性使其成为持续研究和发现的有趣主题。 🌱🔬 .
作用机制
The compound exerts its effects through interactions with various molecular targets, primarily within the cellular machinery.
Molecular Targets: Enzymes, receptors, and ion channels are the primary targets influenced by the compound.
Pathways Involved: Modulation of metabolic pathways, inhibition of specific signaling cascades, and interference with ion transport mechanisms.
相似化合物的比较
Compared to similar pyrazole derivatives, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide stands out due to its unique combination of a cyclopropyl ring and a trifluoromethyl group. Similar Compounds:
N-(2-(5-Phenyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Differing by the substitution of a phenyl group instead of a cyclopropyl.
N-(2-(5-cyclopropyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Lacking the trifluoromethyl group, altering its chemical behavior and reactivity.
属性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-20-7-11(19)16-4-5-18-9(8-2-3-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWVSGYDLFIDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
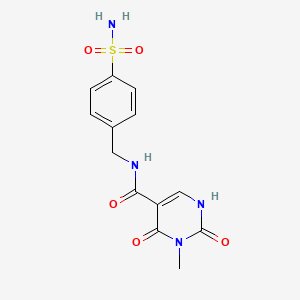
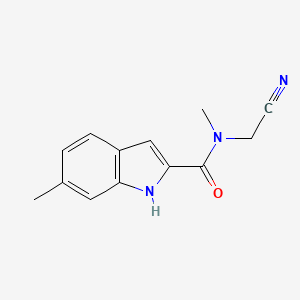
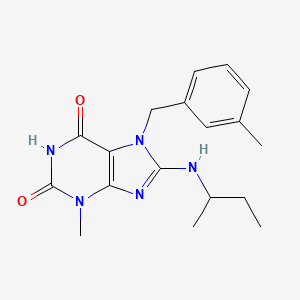
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549207.png)
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2549212.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2549214.png)

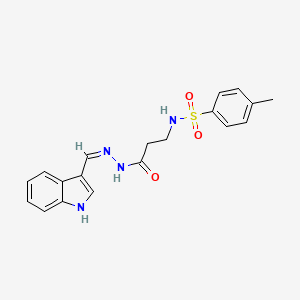
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)
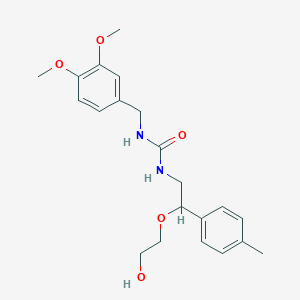
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
